Benzophenone-d10

概述

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzophenone-d10 typically involves the reaction of benzophenone with deuterated reagents. One common method is the reaction of benzophenone with deuterated sodium (NaOD) or deuterated potassium (KOD) in an anhydrous alcohol solvent . The reaction is carried out under reflux conditions to ensure complete deuteration of the hydrogen atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired level of deuteration. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .

化学反应分析

Photoreduction and Hydrogen Abstraction

Benzophenone-d10 serves as a photosensitizer, undergoing excitation to a triplet state () that abstracts hydrogen atoms from donors like cyclohexane . Key findings include:

-

Reaction in Zeolite NaX :

Upon UV irradiation, this compound abstracts hydrogen from cyclohexane, forming a triplet radical pair (cyclohexyl and diphenylketyl radicals). The confined environment of NaX zeolite enhances cage effects, leading to exclusive intramolecular recombination and producing 1-cyclohexyl-1,1-di(phenyl-d5)methanol .Parameter Value/Outcome Reaction Environment Zeolite NaX Major Product 1-cyclohexyl-1,1-diphenylmethanol Cage Effect Efficiency >95% (no secondary products) -

Kinetic Isotope Effects (KIE) :

Deuterium substitution minimally impacts reaction rates in photoreduction. Studies comparing benzophenone and this compound show no significant differences in hydrogen abstraction efficiency , suggesting similar state reactivity.

Radical Anion Formation

Alkali metals reduce this compound to form a deep blue radical anion () . This process mirrors non-deuterated benzophenone but offers isotopic labeling for mechanistic tracking:

- Applications :

Isotopic Effects on Reactivity Descriptors

Density Functional Theory (DFT) studies reveal subtle isotopic influences :

-

Global Reactivity Descriptors (Aqueous Phase) :

Identical values indicate deuterium substitution does not alter electron transfer propensity in polar media .

Descriptor Benzophenone This compound Ionization Energy (eV) -7.10 -7.10 Electron Affinity (eV) -2.41 -2.41 Chemical Potential () -4.76 -4.76

Environmental Photodegradation

This compound aids in tracking degradation pathways under UV exposure :

- Photolytic Byproducts :

- Forms benzophenone oxime via oxidation.

- Undergoes dimerization to benzopinacol-d10 under prolonged irradiation.

This compound’s reactions underscore its utility in probing reaction mechanisms, environmental fate studies, and analytical methodologies, with isotopic labeling providing precise tracking without perturbing core reactivity .

科学研究应用

Benzophenone-d10 has a wide range of applications in scientific research:

作用机制

The mechanism of action of Benzophenone-d10 involves its ability to absorb UV radiation and undergo photochemical reactions. In biological systems, it can interact with estrogen receptors, influencing various cellular pathways . Its photophysical properties make it useful in mapping peptide-protein interactions and studying molecular dynamics .

相似化合物的比较

Similar Compounds

Benzophenone: The non-deuterated form with similar chemical properties but different spectral characteristics.

Benzophenone oxime: An oxidized derivative with distinct reactivity.

Benzophenone hydrazone: A reduced form used in different chemical applications.

Uniqueness

Benzophenone-d10 is unique due to its deuterium content, which provides distinct NMR spectral properties, making it an invaluable tool in analytical chemistry . Its stability and low reactivity also make it suitable for various industrial and research applications .

生物活性

Benzophenone-d10 is a deuterated form of benzophenone, a compound widely used in cosmetics and sunscreens due to its UV-filtering properties. This article explores the biological activity of this compound, focusing on its potential endocrine-disrupting effects, genotoxicity, and other health implications based on recent research findings.

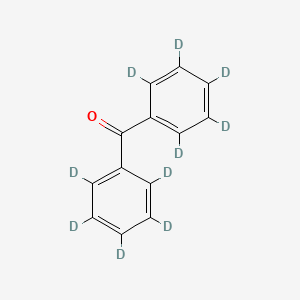

This compound has the molecular formula C13H8D10O and is characterized by the presence of deuterium atoms, which are stable isotopes of hydrogen. This modification aids in tracing and quantifying the compound in biological studies.

Biological Activity Overview

Benzophenones, including this compound, have been implicated in various biological activities. Research indicates that they can interact with hormone receptors and potentially disrupt endocrine functions. Below are key areas of concern regarding their biological activity:

- Endocrine Disruption : Benzophenones are classified as endocrine-disrupting chemicals (EDCs). Studies have shown that they can mimic or interfere with the action of hormones, leading to adverse reproductive and developmental effects.

- Genotoxicity : Some benzophenones have demonstrated genotoxic properties in vitro, raising concerns about their potential to cause DNA damage.

- Neurotoxicity : Recent studies suggest that benzophenones may exert neurotoxic effects, although data specific to this compound remain limited.

1. Endocrine Disruption

A study on benzophenone-2 (BP-2), a closely related compound, found that it could significantly alter hormone levels in female rats. The study reported increased serum concentrations of estrogenic activity markers after dermal application of BP-2, suggesting similar potential for this compound .

| Endpoint | BP-2 Concentration (mg/kg) | Effect Observed |

|---|---|---|

| Serum Estrogen | 100 | Increase |

| Uterine Weight | 100 | Significant Increase |

2. Genotoxicity

Research has indicated that benzophenones can induce oxidative stress and apoptosis in human neuroblastoma cells. While specific studies on this compound are sparse, the structural similarities suggest potential for similar effects .

| Study | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| Broniowska et al. 2016 | SH-SY5Y | 0.1 - 10 | Increased apoptosis |

3. Neurotoxicity

In a study examining BP-2's effects on rat brain tissue, it was found that while BP-2 crossed the blood-brain barrier, it did not exacerbate oxidative stress markers in the frontal cortex or hippocampus. Interestingly, oxidative stress markers were reduced in these regions, indicating a complex interaction that warrants further investigation for this compound .

Analytical Methods

The biological activity of this compound has been assessed using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for precise quantification and understanding of the compound's behavior in biological systems.

属性

IUPAC Name |

bis(2,3,4,5,6-pentadeuteriophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCCWEUUXYIKHB-LHNTUAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177110 | |

| Record name | (2H10)Benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22583-75-1 | |

| Record name | Benzophenone-d10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22583-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H10)Benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022583751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H10)Benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H10)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。